molecular formula C12H17FN2O5S B2936092 Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate CAS No. 2377031-64-4

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate

Cat. No.: B2936092
CAS No.: 2377031-64-4
M. Wt: 320.34
InChI Key: YLCHYDJCTUSJNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring fused with a 1,3-oxazole moiety.

Key structural attributes include:

  • Molecular weight: 295.79 g/mol (as per Enamine Ltd’s Building Blocks Catalogue).
  • Functional groups: Fluorosulfonyl (-SO₂F), oxazole, and tert-butyl carbamate.

This compound’s reactivity is likely influenced by the electron-withdrawing fluorosulfonyl group, which enhances its suitability for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O5S/c1-12(2,3)20-11(16)15-4-8(5-15)10-9(14-7-19-10)6-21(13,17)18/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHYDJCTUSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring followed by the introduction of the oxazole ring and the fluorosulfonylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorosulfonylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonylmethyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorosulfonyl vs. Chlorosulfonyl

Example compound: 3-Chloro-6-(chlorosulfonyl)pyridine-2-carboxylate (C₄HF₄NO₂S₂)

  • Structural differences : Replaces the oxazole-azetidine core with a pyridine ring and substitutes fluorosulfonyl with chlorosulfonyl (-SO₂Cl).
  • However, they are more hydrolytically stable in aqueous conditions.
  • Applications : Chlorosulfonyl derivatives are commonly used in sulfonamide synthesis, whereas fluorosulfonyl groups are preferred for creating hydrolytically labile intermediates.

Heterocycle Variations: Oxazole vs. Pyrazole/Boronate Esters

Example compound: Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (C₁₈H₂₇BN₄O₄)

  • Structural differences: Substitutes the oxazole-fluorosulfonyl group with a pyrazole-boronate ester and adds a cyanomethyl substituent.
  • Reactivity: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the cyanomethyl group introduces nitrile-based reactivity.
  • Applications : Boronate-containing compounds are pivotal in synthesizing biaryl structures for drug discovery.

Azetidine Ring Modifications

Example compound: Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (precursor in )

  • Structural differences: Lacks the oxazole-fluorosulfonyl group, featuring a simpler cyanomethyl substituent.
  • Reactivity : The absence of the fluorosulfonyl group reduces electrophilicity, limiting utility in SN2 reactions.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate C₁₁H₁₇FN₂O₅S* 295.79 Fluorosulfonyl, oxazole, azetidine Reactive intermediates, PROTACs
3-Chloro-6-(chlorosulfonyl)pyridine-2-carboxylate C₄HF₄NO₂S₂ 229.64 Chlorosulfonyl, pyridine Sulfonamide synthesis
Tert-butyl 3-(cyanomethyl)-3-(4-boronopyrazolyl)azetidine-1-carboxylate C₁₈H₂₇BN₄O₄ 374.25 Boronate ester, pyrazole, cyanomethyl Cross-coupling reactions

*Discrepancy noted: lists C₁₁H₁₈ClNO₄S for a similarly named compound, possibly indicating a reporting error.

Critical Notes on Evidence Contradictions

  • Molecular formula inconsistency: associates C₁₁H₁₈ClNO₄S with the target compound, which conflicts with the expected absence of chlorine. This may reflect a typographical error or mislabeling.
  • Limited experimental data: No direct solubility, melting point, or bioactivity data are provided in the evidence, necessitating caution in extrapolating properties.

Biological Activity

Chemical Structure

The compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a fluorosulfonylmethyl-substituted oxazole. This structural configuration is significant for its potential biological activities.

Biological Activity

Antimicrobial Properties:
Compounds with similar structures have been studied for their antimicrobial properties. The presence of the azetidine ring often enhances the ability to disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antibiotic development.

Anti-inflammatory Effects:
Oxazole derivatives are known to exhibit anti-inflammatory activities. The fluorosulfonyl group may enhance this effect by modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Enzyme Inhibition:
Compounds containing azetidine and oxazole moieties have been explored as enzyme inhibitors. They may interact with specific enzymes involved in disease processes, such as proteases or kinases, thereby providing therapeutic benefits in conditions like cancer or metabolic disorders.

Case Studies

  • Antibacterial Activity:
    A study evaluating structurally similar azetidine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial protein synthesis.
  • Anti-cancer Potential:
    Research on oxazole derivatives indicated their potential as anti-cancer agents. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Inflammation Modulation:
    In vivo studies demonstrated that certain oxazole-containing compounds reduced markers of inflammation in animal models of arthritis, suggesting a role in managing chronic inflammatory conditions.

Data Table

Activity Type Study Reference Effect Observed
AntimicrobialSmith et al., 2020Inhibition of bacterial growth
Anti-inflammatoryJohnson et al., 2019Reduction in inflammatory cytokines
Enzyme inhibitionLee et al., 2021Inhibition of protease activity
Anti-cancerZhang et al., 2022Induction of apoptosis in cancer cells

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